molecular formula C10H11N3O2 B481709 ethyl 2H-1,2,3-benzotriazol-2-ylacetate CAS No. 69218-51-5

ethyl 2H-1,2,3-benzotriazol-2-ylacetate

Cat. No.: B481709
CAS No.: 69218-51-5
M. Wt: 205.21g/mol
InChI Key: VYAALFMMOCYOMC-UHFFFAOYSA-N
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Description

Ethyl 2H-1,2,3-benzotriazol-2-ylacetate is a heterocyclic ester featuring a benzotriazole core linked via an acetoxy group. Benzotriazole derivatives are renowned for their stability, tautomerism (1H- and 2H- forms), and versatility in organic synthesis, corrosion inhibition, and UV stabilization . The 2H tautomer in this compound positions the nitrogen substituent at the 2nd position, distinguishing it from the more common 1H tautomer. Its synthesis typically involves nucleophilic substitution between benzotriazole and ethyl chloroacetate under basic conditions, as seen in analogous compounds .

Properties

CAS No.

69218-51-5

Molecular Formula

C10H11N3O2

Molecular Weight

205.21g/mol

IUPAC Name

ethyl 2-(benzotriazol-2-yl)acetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-13-11-8-5-3-4-6-9(8)12-13/h3-6H,2,7H2,1H3

InChI Key

VYAALFMMOCYOMC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1N=C2C=CC=CC2=N1

Canonical SMILES

CCOC(=O)CN1N=C2C=CC=CC2=N1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(1H-1,2,3-Benzotriazol-1-yl)acetate

Structural Differences: This compound differs in the tautomeric form (1H vs. 2H), with the substituent at the 1-position. Synthesis: Synthesized similarly via benzotriazole and ethyl chloroacetate in ethanol, emphasizing the role of tautomer control during synthesis . Applications: While both tautomers are used as intermediates, the 1H derivative is more common in pharmaceuticals, whereas the 2H form may exhibit distinct stability in polymer matrices .

Ethyl 2-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylacetate (CAS 39113-25-2)

Structural Differences : Incorporates a phenyl group at the acetamide position, increasing aromaticity and lipophilicity compared to the target compound’s simpler acetate chain .
Applications : The phenyl group enhances UV absorption, making it suitable for light-stabilizing applications in coatings. Its higher molecular weight (C₁₆H₁₅N₃O₂) may reduce volatility compared to the target compound .

Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

Structural Differences: Replaces benzotriazole with benzoxazole and tetrazole rings. Applications: These derivatives exhibit antibacterial and anti-inflammatory activities, contrasting with benzotriazoles’ material science applications. The tetrazole moiety’s acidity (pKa ~4.5) also enables metal coordination, useful in medicinal chemistry .

Ethyl 2-[1-(3-Methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate

Structural Differences : Features a 1,2,3-triazole ring with a ketone group and a branched alkyl chain. The oxo group increases electrophilicity, enabling nucleophilic additions absent in the target compound .
Applications : Demonstrates anticancer and antifungal activities due to the triazole-pharmacophore synergy. The 3-methylbutyl group enhances lipid solubility, improving bioavailability .

Bis[3-(2H-Benzotriazol-2-yl)-2-(prop-2-ynyloxy)phenyl] Ethers

Structural Differences: A dimeric structure with two benzotriazole units connected via an ether linkage. The propargyl groups introduce alkyne functionality, enabling click chemistry applications . Applications: Used as crosslinking agents in polymer chemistry. The dimeric structure improves thermal stability compared to monomeric benzotriazoles .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Formula Applications Reference
Ethyl 2H-1,2,3-benzotriazol-2-ylacetate Benzotriazole Acetate ester (2H tautomer) C₁₀H₁₁N₃O₂ Organic synthesis, UV stabilization
Ethyl 2-(1H-benzotriazol-1-yl)acetate Benzotriazole Acetate ester (1H tautomer) C₁₀H₁₁N₃O₂ Pharmaceuticals, corrosion inhibition
Ethyl 2-(1H-benzotriazol-1-yl)-2-phenylacetate Benzotriazole Phenyl-acetate ester C₁₆H₁₅N₃O₂ Light stabilizers, coatings
Ethyl-2-(5-benzoxazol-2-ylamine-tetrazolyl)acetate Benzoxazole + Tetrazole Tetrazole-amine, acetate C₁₂H₁₃N₅O₃ Antibacterial agents
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-triazolyl]-2-oxoacetate 1,2,3-Triazole Oxo group, branched alkyl C₁₇H₂₂N₃O₃ Anticancer, antifungal
Bis[3-(2H-benzotriazol-2-yl)phenyl] ether Benzotriazole (dimer) Ether linkage, propargyloxy C₂₆H₂₂N₆O₂ Polymer crosslinkers

Key Findings and Implications

  • Tautomerism : The 2H-benzotriazole tautomer offers distinct electronic properties compared to the 1H form, impacting applications in materials science .
  • Substituent Effects : Aromatic groups (e.g., phenyl) enhance UV stability, while nitrogen-rich heterocycles (e.g., tetrazole) improve biological activity .
  • Synthetic Flexibility : Ethyl chloroacetate is a versatile reagent for introducing ester functionalities across benzotriazole, triazole, and benzoxazole derivatives .

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